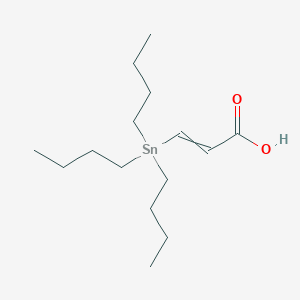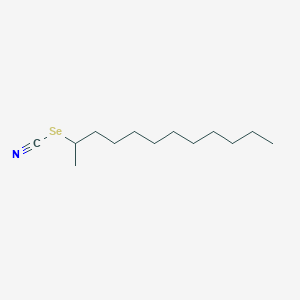
Dodecan-2-yl selenocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecan-2-yl selenocyanate is an organic compound that belongs to the class of selenocyanates These compounds are characterized by the presence of a selenocyanate group (-SeCN) attached to an organic moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-2-yl selenocyanate typically involves the reaction of dodecan-2-ol with selenocyanogen or potassium selenocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation of the selenium compound. The reaction conditions often include mild heating and the use of a base such as triethylamine to facilitate the formation of the selenocyanate group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process would need to be optimized for yield and purity, with considerations for the safe handling of selenium compounds, which can be toxic.
化学反応の分析
Types of Reactions
Dodecan-2-yl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or other selenium-containing compounds.
Reduction: Reduction of the selenocyanate group can yield selenols or diselenides.
Substitution: The selenocyanate group can be substituted by other nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the selenocyanate group under mild conditions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can produce seleninic acids, while reduction can yield selenols. Substitution reactions can lead to a variety of organoselenium compounds with different functional groups.
科学的研究の応用
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated that selenocyanate-containing compounds may have anticancer and chemopreventive properties. Dodecan-2-yl selenocyanate could be explored for its potential in cancer therapy.
Industry: Organoselenium compounds, including this compound, are used in the development of materials with unique properties, such as improved conductivity or catalytic activity.
作用機序
The mechanism of action of dodecan-2-yl selenocyanate in biological systems is not fully understood, but it is believed to involve the interaction of the selenocyanate group with cellular thiols and other nucleophiles. This interaction can lead to the generation of reactive oxygen species (ROS) and the modulation of redox-sensitive signaling pathways. The compound may also inhibit the activity of certain enzymes, such as glutathione peroxidases, which are involved in the detoxification of ROS.
類似化合物との比較
Dodecan-2-yl selenocyanate can be compared with other selenocyanate-containing compounds, such as benzyl selenocyanate and p-xylene selenocyanate. These compounds share similar chemical properties but differ in their biological activities and applications. For example:
Benzyl selenocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.
p-Xylene selenocyanate: Studied for its chemopreventive effects and potential to inhibit tumor growth.
The uniqueness of this compound lies in its long alkyl chain, which may influence its solubility, bioavailability, and interaction with biological membranes, making it a promising candidate for further research and development.
特性
CAS番号 |
190669-83-1 |
|---|---|
分子式 |
C13H25NSe |
分子量 |
274.32 g/mol |
IUPAC名 |
dodecan-2-yl selenocyanate |
InChI |
InChI=1S/C13H25NSe/c1-3-4-5-6-7-8-9-10-11-13(2)15-12-14/h13H,3-11H2,1-2H3 |
InChIキー |
QNVXJHKJWSSCTQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C)[Se]C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)

![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
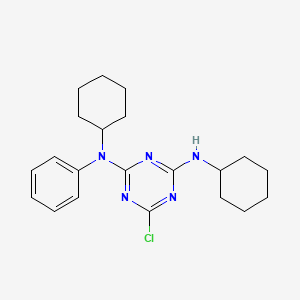
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
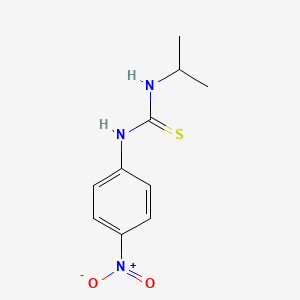
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)

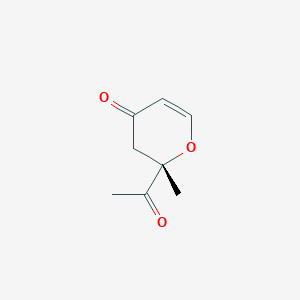
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
